molecular formula C15H18F3NO4 B13068645 tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate

Cat. No.: B13068645
M. Wt: 333.30 g/mol
InChI Key: FTMZKWXXENVMQB-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate is a synthetic azetidine derivative featuring a four-membered nitrogen-containing ring. Key structural elements include:

  • tert-Butyl carbamate group: Provides steric bulk and protects the azetidine nitrogen during synthetic steps.
  • 2-(Trifluoromethoxy)phenyl substituent: Introduces electron-withdrawing properties and lipophilicity due to the trifluoromethoxy (-OCF₃) group.

This compound is likely an intermediate in pharmaceutical synthesis, given the prevalence of azetidines in drug discovery for their conformational rigidity and metabolic stability .

Properties

Molecular Formula

C15H18F3NO4

Molecular Weight

333.30 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H18F3NO4/c1-13(2,3)23-12(20)19-8-14(21,9-19)10-6-4-5-7-11(10)22-15(16,17)18/h4-7,21H,8-9H2,1-3H3

InChI Key

FTMZKWXXENVMQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2OC(F)(F)F)O

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced using reagents such as trifluoromethoxybenzene derivatives.

    Esterification: The final step involves esterification to introduce the tert-butyl ester group.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative :

  • Acidic Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group.

  • Basic Hydrolysis: NaOH in methanol/water cleaves the ester to the carboxylic acid.

Reaction Conditions:

ConditionReagentsOutcomeSource
Acidic HydrolysisTFA (2–5 eq), DCM, 0–25°C, 2–4 hFree azetidine-3-hydroxy compound
Basic HydrolysisNaOH (2M), MeOH/H2O, refluxCarboxylic acid derivative

Nucleophilic Substitution Reactions

The hydroxyl group on the azetidine ring undergoes substitution with electrophiles (e.g., alkyl halides, sulfonating agents) :

  • Example: Reaction with methyl iodide in THF/K2CO3 yields the methyl ether derivative.

Data Table:

ElectrophileSolventBaseTemperatureProductYieldSource
Methyl iodide (CH3I)THFK2CO350°C, 12 h3-Methoxy-azetidine derivative~65%
Tosyl chloride (TsCl)DCMEt3N0°C, 2 hTosylate intermediate~70%

Hydrogenation and Ring-Opening Reactions

The azetidine ring can undergo catalytic hydrogenation to form pyrrolidine derivatives, though stability under H2 may require optimization :

  • Conditions: H2 (1 atm), Pd/C (10% wt), ethanol, 25°C.

  • Outcome: Saturated pyrrolidine ring with retained trifluoromethoxy group.

Key Observations:

  • Hydrogenation proceeds with moderate stereoselectivity (cis:trans ≈ 3:1) .

  • Ring-opening via acid catalysis (e.g., HCl) yields amino alcohol derivatives .

Functionalization via Aza-Michael Addition

The hydroxyl group participates in aza-Michael additions with α,β-unsaturated carbonyl compounds :

  • Example: Reaction with methyl acrylate in acetonitrile using DBU (1,8-diazabicycloundec-7-ene) as a catalyst.

Reaction Pathway:

  • Activation: DBU deprotonates the hydroxyl group.

  • Addition: Nucleophilic attack on the α,β-unsaturated ester.

Data:

SubstrateCatalystSolventTimeProductYieldSource
Methyl acrylateDBUAcetonitrile4 hAzetidine-acrylate adduct72%

Stability and Reactivity Trends

  • Thermal Stability: Decomposes above 200°C (predicted) .

  • Solubility: Preferentially soluble in polar aprotic solvents (DMF, DMSO).

  • Hydrolytic Sensitivity: Boc group is stable under basic conditions but labile in acidic media .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its trifluoromethoxy group enhances lipophilicity, which may improve bioavailability and efficacy in vivo.

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of azetidine compounds exhibit significant anti-inflammatory activity. For instance, studies on similar compounds indicated that modifications at the phenyl ring can lead to enhanced inhibition of cyclooxygenase enzymes, which are key mediators in the inflammatory response .

Synthetic Chemistry

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it suitable for creating complex molecules.

Application in Synthesis

The compound can be utilized in the synthesis of more complex heterocyclic structures through reactions such as nucleophilic substitutions and cyclization processes. Its stability under various reaction conditions makes it a valuable intermediate in pharmaceutical synthesis .

Biological Research

In biological studies, the compound's ability to interact with specific biological targets has been explored. Its potential as a ligand for certain receptors could provide insights into new therapeutic pathways.

Case Study: Receptor Interaction

Preliminary studies suggest that compounds with similar structures can act as modulators for G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. Understanding these interactions can lead to the development of novel therapeutics targeting various diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share the azetidine-1-carboxylate core but differ in substituents, enabling comparative analysis:

Compound Name Substituent at C3 Molecular Formula Molecular Weight Key Properties
tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate 2-(Trifluoromethoxy)phenyl C₁₅H₁₈F₃NO₄ 333.31 High lipophilicity (logP ~3.2), strong electron-withdrawing effects
tert-Butyl 3-hydroxy-3-(o-tolyl)azetidine-1-carboxylate (CAS 1225439-73-5) o-Tolyl (2-methylphenyl) C₁₅H₂₁NO₃ 263.33 Moderate logP (~2.8); methyl group increases steric hindrance but reduces polarity
tert-Butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1357614-50-6) 4-Bromophenyl C₁₄H₁₇BrNO₃ 326.20 Higher molecular weight; bromine enhances reactivity in cross-coupling reactions
tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate (CAS 1490206-48-8) Pyridin-2-ylmethyl C₁₄H₂₀N₂O₃ 264.32 Basic pyridine nitrogen improves water solubility; potential for metal coordination

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluoromethoxy group in the target compound reduces electron density on the phenyl ring, enhancing stability against oxidative metabolism compared to methyl or bromine substituents .
    • Bromine in the 4-bromophenyl analogue increases polarizability, making it suitable for Suzuki-Miyaura coupling reactions .
  • Hydrogen Bonding and Solubility :

    • The hydroxyl group in all analogues contributes to hydrogen bonding, but the trifluoromethoxy group’s hydrophobicity lowers aqueous solubility relative to the pyridinylmethyl derivative .

Biological Activity

Introduction

tert-Butyl 3-hydroxy-3-[2-(trifluoromethoxy)phenyl]azetidine-1-carboxylate (CAS Number: 1609671-84-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound, supported by data tables and relevant case studies.

Chemical Properties

  • Molecular Formula: C15H18F3NO4
  • Molecular Weight: 333.30 g/mol
  • CAS Number: 1609671-84-2

Synthesis

The synthesis of this compound involves the reaction of tert-butyl carbamate derivatives with trifluoromethoxy-substituted phenols under controlled conditions. This process typically yields a high purity product, often exceeding 97%, which is crucial for biological evaluations .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its role in modulating specific biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. Notably, it has shown:

  • IC50 Values : The compound demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting moderate to potent activity.
Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)10.5
Human Gastric Carcinoma (NUGC-3)8.7
Human Breast Cancer (MDA-MB-231)12.0

These results indicate that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanisms of action .

The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cancer cell growth and survival. Specifically, it may target the androgen receptor pathway, which is crucial in certain hormone-dependent cancers .

Case Studies

Several case studies have been documented that illustrate the compound's efficacy and safety profile:

  • Study on Antiproliferative Effects : A study conducted on a panel of human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and colon cancer models .
  • In Vivo Studies : Preliminary in vivo studies using murine models showed promising results in reducing tumor size without significant toxicity, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic strategies are commonly employed to construct the azetidine ring in tert-butyl-protected azetidine carboxylates?

The azetidine ring in such compounds is typically synthesized via cyclization or ring-closing reactions. For example, tert-butyl azetidine carboxylates can be prepared using nucleophilic substitution or Mitsunobu reactions. In related syntheses, LiHMDS in THF at low temperatures (-78°C) has been used to deprotonate intermediates, enabling cyclization (e.g., azetidine-3-carbonitrile derivatives) . Optimization may involve adjusting reaction temperature (0–20°C for stability) and using catalysts like DMAP with triethylamine in dichloromethane to enhance yields . For the trifluoromethoxy-substituted phenyl group, coupling reactions (e.g., Suzuki-Miyaura) with boronic acids could be explored, as seen in tert-butyl arylpiperazine carboxylate syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : To verify the tert-butyl group (singlet at ~1.4 ppm in 1H^1H-NMR) and trifluoromethoxy phenyl protons (distinct splitting patterns).
  • X-ray Crystallography : For resolving stereochemistry and confirming the 3-hydroxyazetidine conformation, as demonstrated in structurally similar tert-butyl carboxylates .
  • HPLC-MS : To assess purity and detect byproducts, especially for trifluoromethoxy-containing intermediates, which may require reverse-phase methods due to hydrophobicity .

Advanced Research Questions

Q. How can stereochemical outcomes at the 3-hydroxyazetidine center be controlled during synthesis?

Stereocontrol requires chiral auxiliaries or asymmetric catalysis. For example:

  • Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-3-hydroxyazetidine precursors) .
  • Dynamic Kinetic Resolution : Employ catalysts like lipases or transition-metal complexes to bias ring-closing steps. Evidence from tert-butyl indoline carboxylate syntheses shows that steric hindrance from the tert-butyl group can influence diastereoselectivity .
  • Temperature Modulation : Lower temperatures (-78°C) may stabilize specific transition states, as seen in LiHMDS-mediated azetidine formations .

Q. What experimental design considerations address low yields in the coupling of the trifluoromethoxy-phenyl group to the azetidine core?

Low yields often stem from steric hindrance or electron-withdrawing effects of the trifluoromethoxy group. Strategies include:

  • Pre-functionalization : Introduce the trifluoromethoxy group early via Ullmann or nucleophilic aromatic substitution before azetidine ring formation .
  • Microwave-Assisted Synthesis : Enhance reaction rates and yields for sluggish steps, as applied in tert-butyl pyridine carboxylate syntheses .
  • Protecting Group Engineering : Use temporary protecting groups (e.g., Boc for amines) to mitigate side reactions during coupling .

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected 19F^{19}F19F-NMR shifts?

Unexpected 19F^{19}F-NMR signals may arise from conformational flexibility or solvent effects. Methodological steps:

  • Variable Temperature NMR : Assess rotational barriers of the trifluoromethoxy group, which can split signals at low temperatures.
  • Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Cross-Validation : Confirm assignments via 2D NMR (HSQC, HMBC) and mass fragmentation patterns, as done for tert-butyl triazolopyrazine carboxylates .

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